molecular formula C4H11S+ B14697412 Sulfonium, ethyldimethyl- CAS No. 24509-90-8

Sulfonium, ethyldimethyl-

Cat. No.: B14697412
CAS No.: 24509-90-8
M. Wt: 91.20 g/mol
InChI Key: GNOGEOVZOOFKIA-UHFFFAOYSA-N
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Description

Significance of Organosulfur Compounds in Chemical Synthesis and Materials Science

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are integral to numerous areas of science and technology. ontosight.aibritannica.com Their diverse chemical properties, including high reactivity and the ability to form strong bonds with various elements, make them valuable in both chemical synthesis and materials science. ontosight.ai In the realm of synthesis, they serve as versatile building blocks for creating complex molecules, including pharmaceuticals. nih.gov For instance, many life-saving drugs, such as antibiotics like penicillin and cephalosporin, contain sulfur atoms. britannica.com

In materials science, organosulfur compounds are crucial for the production of a wide array of materials. ontosight.ai A classic example is the vulcanization of rubber, a process that enhances its durability and heat resistance through the formation of sulfur cross-links. ontosight.ai More recently, these compounds are being explored for their potential in developing advanced materials, including those for nanotechnology and energy storage. ontosight.ai The ability of alkanethiols to form self-assembled monolayers (SAMs) on gold surfaces is a prime example of their application in nanotechnology, with potential uses in nanoscale electronics, chemical sensors, and drug delivery systems. britannica.com

Overview of Sulfonium (B1226848) Cations as Key Intermediates and Reagents

Sulfonium cations, with the general formula [R₃S]⁺, are positively charged organosulfur species where the sulfur atom is bonded to three organic substituents. nih.gov These ions are highly reactive and play a crucial role in organic synthesis, acting as both key intermediates and valuable reagents. nih.gov Their pyramidal structure, a result of the stereochemically active lone pair of electrons on the sulfur atom, influences their reactivity. nih.gov

As intermediates, sulfonium cations are involved in a variety of chemical transformations. core.ac.uk For example, they are proposed intermediates in certain sulfonation reactions and have been identified in the mechanisms of enzymatic reactions, such as those catalyzed by methionine sulfoxide (B87167) reductase B (MsrB). core.ac.ukacs.org Their transient nature makes them pivotal in facilitating complex bond formations.

As reagents, sulfonium salts are employed in a range of synthetic applications. nih.gov They can act as alkylating or arylating agents and are precursors to sulfonium ylides, which are powerful reagents for the synthesis of epoxides and other cyclic compounds. nih.govgoogle.com The reactivity of sulfonium salts can be tuned by altering the substituents on the sulfur atom, making them versatile tools for organic chemists. For instance, S-(trifluoromethyl)dibenzothiophenium salts are used as electrophilic trifluoromethylating agents. wikipedia.org Recent research has also demonstrated their utility as organocatalysts in multicomponent reactions. acs.org

Research Trajectories and Academic Focus on Ethyldimethylsulfonium Compounds

Research concerning ethyldimethylsulfonium compounds, a specific class of trialkylsulfonium salts, is multifaceted. A primary area of investigation involves their synthesis and application as reagents in organic reactions. For example, ethyldimethylsulfonium bromide can be prepared through the alkylation of dimethyl sulfide (B99878) with ethyl bromide. google.com These salts are particularly useful in the synthesis of epoxides from aromatic aldehydes. google.com The reaction proceeds via the formation of a sulfonium ylide in a basic, aqueous solution, which then reacts with the aldehyde to form the desired epoxide. google.com

The table below outlines a typical reaction for the synthesis of an aromatic epoxide using an ethyldimethylsulfonium salt.

Reactant 1Reactant 2BaseProduct
Ethyldimethylsulfonium bromideAromatic aldehyde (ArCHO)Sodium hydroxide (B78521) (NaOH)Aromatic epoxide (ArCHOCH₂)

Another significant research trajectory is the development of synthetic methods for various sulfonium salts, including those with long alkyl chains. google.com These efforts aim to create new compounds with specific properties for various applications. The synthesis of thiophosphonium salts, which are analogous to sulfonium salts, has also been explored, highlighting the broader interest in onium salts as versatile synthetic tools. nih.gov These salts can be readily functionalized to produce a variety of sulfur-containing compounds. nih.gov

Furthermore, the study of sulfonium salts extends to their role as noncovalent organocatalysts. acs.org Research in this area investigates how the structure of the sulfonium cation influences its catalytic activity. For example, the catalytic efficiency of S-aryl dibenzothiophenium triflates in the Groebke–Blackburn–Bienaymé reaction is influenced by the substituents on the aryl ring. acs.org While specific detailed research on the catalytic activity of ethyldimethylsulfonium itself is less prominent in the provided context, the general principles derived from studying other sulfonium salts pave the way for its potential exploration in this domain.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl(dimethyl)sulfanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11S/c1-4-5(2)3/h4H2,1-3H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOGEOVZOOFKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[S+](C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11S+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276865
Record name Sulfonium, ethyldimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24509-90-8
Record name Sulfonium, ethyldimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyldimethylsulfonium Derivatives

Direct Synthesis Approaches

Direct synthesis methods involve the straightforward reaction of precursors to form the ethyldimethylsulfonium cation.

Preparation from Alkyl Halides and Sulfides

A primary and conventional method for synthesizing ethyldimethylsulfonium salts is through the alkylation of a thioether, specifically dimethyl sulfide (B99878), with an ethylating agent. This reaction typically involves treating dimethyl sulfide with an ethyl halide, such as ethyl bromide, in an appropriate solvent.

The general reaction is as follows:

(CH₃)₂S + C₂H₅Br → [(CH₃)₂(C₂H₅)S]⁺Br⁻

This process is often carried out in anhydrous solvents like dichloromethane (B109758) and may require reflux conditions to proceed to completion. The purity of the resulting ethyldimethylsulfonium salt can be ascertained using spectroscopic methods like ¹H and ¹³C NMR, where characteristic downfield shifts are observed for the protons and carbons adjacent to the positively charged sulfur atom. Further purification can be achieved by recrystallization from polar aprotic solvents.

ReactantsProductConditions
Dimethyl sulfide, Ethyl bromideEthyldimethylsulfonium bromideAnhydrous dichloromethane, reflux

Halogen-Mediated Routes to Ethyldimethylsulfonium Salts

Halogen-mediated synthesis offers an alternative pathway to sulfonium (B1226848) salts. While the direct reaction of an alcohol with a halide derivative and an organo-sulfide is a general method for preparing organo-sulfonium halides, specific applications to ethyldimethylsulfonium can be inferred. google.com This process can involve reacting an alcohol with a halide derivative, such as a thionyl halide, sulfuryl halide, or carbonyl halide, and then introducing the organo-sulfide. google.comnih.gov For the synthesis of ethyldimethylsulfonium halides, this would entail the use of ethanol (B145695) and dimethyl sulfide. The reaction may be performed in an inert solvent like methylene (B1212753) chloride. google.com

Another approach involves the electrochemical oxidation of halide anions to generate active halogen species that can then react with appropriate substrates. nih.gov

Indirect Generation and In-Situ Formation

In some synthetic applications, ethyldimethylsulfonium species are not isolated but are generated in the reaction mixture (in-situ) from suitable precursors.

Generation via Elimination Reactions from Precursors

Ethyldimethylsulfonium salts can serve as precursors in elimination reactions, typically following the E2 mechanism. rsc.orglibretexts.org In these reactions, a base abstracts a proton from a carbon atom beta to the sulfonium group, leading to the formation of an alkene and the departure of dimethyl sulfide as a leaving group. ksu.edu.sabyjus.com Studies have investigated the reaction of 2-arylethyldimethylsulfonium bromides with sodium hydroxide (B78521) in aqueous dimethyl sulfoxide (B87167), demonstrating the influence of the solvent on the reaction rate and transition state. rsc.org The rate of elimination is significantly affected by the concentration of dimethyl sulfoxide. rsc.org

These reactions are crucial for understanding reaction mechanisms and the factors that influence them, such as isotope effects and substituent effects. rsc.orgmasterorganicchemistry.com

PrecursorReagentsProduct(s)
2-Arylethyldimethylsulfonium bromideSodium hydroxide, Water/DMSOStyrene derivative, Dimethyl sulfide, Water

Formation of α-Substituted Vinylsulfonium Salts

A significant application of sulfonium salt chemistry involves the formation and use of α-substituted vinylsulfonium salts. nih.govacs.orgfigshare.com While not directly ethyldimethylsulfonium, the synthesis of these related compounds provides insight into the reactivity of sulfonium species. The synthesis often begins with commercially available styrenes and proceeds through a multi-step process. nih.govacs.orgfigshare.com For instance, α-aryl substituted bromoethyl sulfonium tetraphenylborates can be converted to the corresponding α-aryl substituted vinyl sulfonium tetraphenylborates by treatment with potassium carbonate in an acetone/water mixture. acs.org The stability and utility of these vinylsulfonium salts are often enhanced by the use of a bulky, non-nucleophilic counterion like tetraphenylborate. nih.govacs.org

These α-substituted vinylsulfonium salts are valuable reagents in organic synthesis, particularly in annulation reactions to form heterocyclic structures. nih.govacs.org

Synthesis of Ethyldimethylsulfonium-Containing Ionic Liquids

While research has extensively covered imidazolium-based ionic liquids, the principles can be extended to the synthesis of sulfonium-based ionic liquids. alfa-chemical.commst.edursc.orgresearchgate.netrsc.org The synthesis of ionic liquids often involves a quaternization reaction, similar to the direct synthesis of ethyldimethylsulfonium salts, followed by an anion exchange. rsc.org For example, a sulfonium halide could be reacted with a salt containing the desired anion (e.g., tetrafluoroborate, hexafluorophosphate) to yield the corresponding sulfonium ionic liquid. The synthesis of 1-ethyl-3-methylimidazolium (B1214524) ethyl sulfate, for instance, involves the reaction of N-methylimidazole with diethyl sulfate. alfa-chemical.com A similar strategy could be envisioned for preparing ethyldimethylsulfonium-based ionic liquids, where dimethyl sulfide is reacted with an ethylating agent that also provides the desired anion.

Mechanistic Investigations of Ethyldimethylsulfonium Reactivity

Sulfonium (B1226848) Ylide Formation and Reactivity

Sulfonium ylides are zwitterionic species characterized by a carbanion adjacent to a positively charged sulfur atom. libretexts.org These intermediates are highly reactive and serve as valuable tools in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Deprotonation Pathways to Ethyldimethylsulfonium Ylides

The formation of an ethyldimethylsulfonium ylide commences with the deprotonation of the ethyldimethylsulfonium salt. This process is typically achieved by treating the sulfonium salt with a strong base. adichemistry.comorganic-chemistry.org The acidity of the protons on the carbons adjacent to the positively charged sulfur is increased, facilitating their removal. masterorganicchemistry.com

The general mechanism involves the abstraction of a proton from either the ethyl or methyl group by the base, leading to the formation of a carbanion. The resulting species is a sulfonium ylide, a neutral molecule with adjacent positive and negative charges. libretexts.org The choice of base is critical and can influence the reaction's efficiency. Common bases used for this purpose include sodium hydride and n-butyllithium. masterorganicchemistry.comyoutube.com

The stability of the resulting ylide can be influenced by the substituents on the carbanion. adichemistry.com Electron-withdrawing groups tend to stabilize the ylide, while electron-donating groups, such as alkyl groups, can destabilize it. adichemistry.com

Nucleophilic Addition Reactions to Sulfonium Ylides

Sulfonium ylides are potent nucleophiles due to the presence of the carbanion. nih.gov They readily participate in nucleophilic addition reactions with a variety of electrophiles, most notably carbonyl compounds like aldehydes and ketones. organic-chemistry.orgmdpi.com

The reaction mechanism initiates with the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon. wikipedia.orgchemeurope.com This addition results in the formation of a betaine (B1666868) intermediate, a species containing both a negative charge on the oxygen and a positive charge on the sulfur. nih.govmdpi.com

This initial nucleophilic addition is a key step that precedes subsequent intramolecular reactions, leading to the formation of various cyclic products. mdpi.com

Cyclization Mechanisms Involving Ylide Intermediates

Following the initial nucleophilic addition and formation of the betaine intermediate, an intramolecular cyclization occurs. mdpi.com The negatively charged oxygen atom of the betaine acts as an internal nucleophile, attacking the carbon atom bonded to the sulfonium group. organic-chemistry.orgyoutube.com

This intramolecular nucleophilic substitution reaction (SN2-type) results in the formation of a three-membered ring, typically an epoxide when the electrophile is a carbonyl compound. mdpi.comyoutube.com The dimethyl sulfide (B99878) group is expelled as a neutral leaving group. organic-chemistry.orgchemeurope.com This cyclization is a characteristic feature of sulfonium ylide reactivity and is the final step in the formation of epoxides and other cyclic compounds. mdpi.com

Johnson-Corey-Chaykovsky Type Reactions

The reaction of sulfonium ylides with carbonyl compounds to form epoxides is known as the Johnson-Corey-Chaykovsky reaction. mdpi.comwikipedia.org This reaction is a powerful and widely used method for the synthesis of epoxides, aziridines, and cyclopropanes. adichemistry.comwikipedia.org

The mechanism, as described in the preceding sections, involves the nucleophilic addition of the sulfonium ylide to a carbonyl compound, followed by an intramolecular cyclization to yield the epoxide and dimethyl sulfide. wikipedia.orgchemeurope.com A key feature of this reaction is its diastereoselectivity, often favoring the formation of the trans-substituted product regardless of the initial stereochemistry. wikipedia.org

When α,β-unsaturated carbonyl compounds (enones) are used as substrates, sulfonium ylides can lead to the formation of cyclopropanes through a 1,4-addition (Michael addition) followed by ring closure. organic-chemistry.org The choice between epoxide and cyclopropane (B1198618) formation can sometimes be influenced by the stability of the ylide. adichemistry.com

Elimination Reaction Kinetics and Isotope Effects

Ethyldimethylsulfonium salts can also undergo elimination reactions, providing another pathway for their reactivity. The kinetics and isotope effects of these reactions offer valuable insights into their mechanisms.

Studies on Hydrogen Isotope Effects in Elimination Processes

Elimination reactions of ethyldimethylsulfonium salts, particularly bimolecular elimination (E2) reactions, have been investigated using kinetic isotope effects (KIE). osti.govpressbooks.pub The KIE is the ratio of the rate constant for a reaction with a lighter isotope (e.g., hydrogen) to the rate constant for the same reaction with a heavier isotope (e.g., deuterium). wikipedia.org

In the context of E2 reactions, a primary kinetic isotope effect is observed when the bond to the isotopically substituted hydrogen is broken in the rate-determining step. pressbooks.pub For the elimination reaction of 2-phenylethyldimethylsulfonium ions, studies have shown significant deuterium (B1214612) isotope effects (kH/kD), indicating that the C-H bond is indeed broken in the transition state of the reaction. osti.gov

The magnitude of the isotope effect can provide information about the nature of the transition state. For instance, in the E2 reaction of 2-phenylethyl derivatives with sodium ethoxide in ethanol (B145695), the kH/kD value for the dimethylsulfonium leaving group was determined and compared to other leaving groups. osti.gov These studies help to understand the degree of C-H bond cleavage in the transition state and the influence of the leaving group on the reaction mechanism. researchgate.net Such elimination reactions of quaternary ammonium (B1175870) salts, which are analogous to sulfonium salts, are often referred to as Hofmann eliminations, which characteristically yield the least substituted alkene (Hofmann's rule) due to the steric bulk of the leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.orgbyjus.com

Comparative Analysis of Elimination Mechanisms with Analogous Onium Ions

Elimination reactions of onium ions, such as sulfonium and ammonium salts, are fundamental processes in organic synthesis, typically proceeding via an E2 (bimolecular elimination) mechanism. byjus.commasterorganicchemistry.comlibretexts.org A comparative analysis of ethyldimethylsulfonium with its analogous quaternary ammonium ions reveals significant differences in reactivity and regioselectivity, largely governed by the nature of the heteroatom leaving group.

In these E2 reactions, a base abstracts a proton from a carbon atom beta to the positively charged heteroatom, leading to the formation of an alkene and the departure of the neutral leaving group (a sulfide or an amine). masterorganicchemistry.comyoutube.com For both sulfonium and ammonium salts, the leaving groups are bulky. This steric hindrance generally directs the base to abstract the most accessible proton, leading to the formation of the least substituted alkene, a phenomenon known as the Hofmann rule. wikipedia.orgvedantu.combyjus.comallen.inmasterorganicchemistry.com

However, the nature of the central atom—sulfur versus nitrogen—influences the transition state of the elimination reaction. Sulfur is larger and more polarizable than nitrogen. nih.gov This increased polarizability can better stabilize the developing negative charge on the leaving group in the transition state. The C-S bond is also weaker than the C-N bond, making the sulfide a better leaving group than the corresponding amine.

These differences are reflected in the reaction kinetics and the precise regioselectivity under various conditions. While both ethyldimethylsulfonium and its analogous quaternary ammonium salts predominantly yield the Hofmann product, the subtle electronic and steric differences can be leveraged in synthetic applications where specific alkene isomers are desired.

Table 1: Comparison of Properties of Sulfonium and Ammonium Ions

PropertySulfonium (e.g., Ethyldimethylsulfonium)Quaternary Ammonium
Leaving Group Dialkyl sulfide (e.g., Dimethyl sulfide)Trialkylamine
Leaving Group Ability Generally better due to weaker C-S bond and higher polarizability of sulfurGood, but generally not as effective as sulfides
Primary Elimination Product Hofmann (least substituted alkene)Hofmann (least substituted alkene)
Mechanism E2E2

Electrophilic Activation and Substitution Mechanisms

Ethyldimethylsulfonium and related sulfonium salts are not only substrates for elimination but also potent electrophilic species that can activate other molecules for substitution reactions.

Sulfonium salts can play a crucial role in the oxidative functionalization of alkenes, a process that introduces new functional groups across a double bond. nih.govrsc.orgnih.govrsc.org In these reactions, the sulfonium moiety can act as a transient activating group. The general strategy involves the initial reaction of an alkene with an electrophilic sulfur species to form a reactive intermediate, which is then trapped by a nucleophile.

In some catalytic cycles, a sulfide is oxidized in situ to a more reactive species that then engages the alkene. The specific role of the sulfonium species is to render one of the alkene carbons electrophilic, facilitating the attack of an external or internal nucleophile.

A key question in many reactions involving sulfonium ions is whether the bond-forming and bond-breaking steps occur simultaneously (concerted) or in a sequential manner (stepwise). tcichemicals.com The distinction is critical for understanding and controlling reaction outcomes, including stereochemistry. nih.gov

For E2 elimination reactions of ethyldimethylsulfonium, the mechanism is generally considered to be concerted. masterorganicchemistry.comlibretexts.orgyoutube.com The base abstracts the β-proton at the same time as the C=C double bond is formed and the dimethyl sulfide leaving group departs. This is supported by kinetic studies showing that the reaction rate depends on the concentration of both the sulfonium salt and the base. masterorganicchemistry.comlibretexts.org

In substitution reactions where a sulfonium salt acts as an alkylating agent, the mechanism can be either concerted (SN2) or stepwise (SN1), depending on the structure of the sulfonium salt, the nucleophile, and the reaction conditions. For a simple salt like ethyldimethylsulfonium, an SN2 mechanism is typically favored with good nucleophiles, involving a backside attack on one of the methyl or ethyl groups.

The investigation of these mechanisms often involves techniques such as kinetic isotope effects, computational modeling, and stereochemical analysis to probe the structure of the transition states. tcichemicals.comnih.gov

Table 2: Mechanistic Pathways for Ethyldimethylsulfonium Reactivity

Reaction TypePredominant MechanismKey Characteristics
β-Elimination E2 (Concerted)Second-order kinetics; anti-periplanar geometry required.
Nucleophilic Substitution SN2 (Concerted)Bimolecular rate-determining step; inversion of stereochemistry.
Pummerer Reaction StepwiseInvolves formation of a thial intermediate.

The Pummerer rearrangement is a classic reaction of sulfoxides that proceeds through a sulfonium-like intermediate. tcichemicals.comnih.govmanchester.ac.ukwikipedia.org The reaction typically involves the conversion of a sulfoxide (B87167) to an α-acyloxy thioether in the presence of an acylating agent like acetic anhydride. wikipedia.org

The "interrupted" Pummerer reaction occurs when a nucleophile other than the acylating agent's counterion intercepts a key intermediate. byjus.comvedantu.comallen.inmanchester.ac.uk The mechanism begins with the activation of a sulfoxide (e.g., ethyl methyl sulfoxide) by an electrophile (activator), forming an oxysulfonium species. Abstraction of an α-proton generates a sulfur ylide, which then rearranges to form a highly electrophilic thial (or sulfenium) ion.

In a standard Pummerer reaction, this thial is trapped by the acetate (B1210297) (or other counterion) from the activator. However, in an interrupted Pummerer pathway, an external or internal nucleophile can attack the thial intermediate. vedantu.com This allows for the formation of new carbon-carbon or carbon-heteroatom bonds.

For a precursor like ethyl methyl sulfoxide, activation would lead to an ethyldimethylsulfonium-like intermediate. Subsequent steps would generate a thial that could be trapped by various nucleophiles, showcasing a powerful method for α-functionalization adjacent to a sulfur atom. This pathway effectively uses the sulfoxide as a latent electrophile, with the sulfonium species being the key activated intermediate. vedantu.commanchester.ac.uk

Applications of Ethyldimethylsulfonium in Advanced Organic Synthesis

Annulation and Cyclization Reactions

Annulation and cyclization reactions are fundamental strategies in organic synthesis for the construction of ring systems. Ethyldimethylsulfonium-derived ylides have proven to be effective reagents in these transformations, facilitating the formation of a diverse array of cyclic structures.

The reaction of sulfonium (B1226848) ylides with electron-deficient alkenes, such as α,β-unsaturated carbonyl compounds, is a cornerstone of cyclopropane (B1198618) synthesis, often referred to as the Corey-Chaykovsky reaction. The use of ethyldimethylsulfonium-derived ylides can offer stereoselectivity in these reactions. For instance, the reaction of ethyldimethylsulfonium acetate (B1210297) bromide with enones in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can lead to the stereoselective formation of cyclopropanes. chim.it The stereochemical outcome of these reactions is often influenced by factors such as the nature of the substrate, the reaction conditions, and the specific ylide employed. unl.pt

The diastereoselectivity in sulfonium ylide-mediated cyclopropanations is often high, favoring the formation of the trans cyclopropane isomer. This is generally attributed to the reversibility of the initial Michael addition of the ylide to the enone, which allows for equilibration to the thermodynamically more stable anti-adduct before irreversible ring closure.

Substrate (Enone)Ylide PrecursorBaseSolventDiastereomeric Ratio (trans:cis)Yield (%)Reference
CyclohexenoneEthyldimethylsulfonium BromideNaHDMSO>95:585General trend
ChalconeEthyldimethylsulfonium Iodidet-BuOKTHF>98:292General trend

Table 1: Representative Stereoselective Cyclopropanation Reactions Using Ethyldimethylsulfonium Ylides. This table is illustrative and based on general trends observed in Corey-Chaykovsky reactions.

Ethyldimethylsulfonium salts are instrumental in the synthesis of various nitrogen- and oxygen-containing heterocycles. chim.itresearchgate.netclockss.orgnih.gov The general strategy involves the reaction of a bifunctional substrate containing a nucleophilic heteroatom (N or O) and an electrophilic center with an ethyldimethylsulfonium ylide. The ylide acts as a two-carbon unit that facilitates the ring closure.

For instance, the reaction of ω-haloalkyl-substituted substrates with nitrogen or oxygen nucleophiles in the presence of a base and an ethyldimethylsulfonium salt can lead to the formation of cyclic ethers and amines. The reaction proceeds through the initial formation of the ethyldimethylsulfonium ylide, which then participates in an intramolecular cyclization. While specific examples detailing the use of ethyldimethylsulfonium are less common in the literature compared to its dimethylsulfonium counterpart, the underlying principles of reactivity are analogous. The choice of the sulfonium salt can influence the reaction's efficiency and selectivity. clockss.org

The synthesis of larger ring systems, such as six- and seven-membered 1,4-heterocyclic compounds, can be achieved using bromoethylsulfonium salts in annulation reactions with 1,2- or 1,3-aminoalcohols. researchgate.net

The application of ethyldimethylsulfonium ylides extends to the construction of more complex fused and bicyclic ring systems. mdpi.comnih.govresearchgate.net These reactions often involve intramolecular cyclizations of appropriately functionalized precursors. For example, a substrate containing both a nucleophilic group and an alkene moiety can undergo an intramolecular Michael-initiated ring closure (MIRC) upon reaction with an ethyldimethylsulfonium ylide.

The synthesis of fused polycyclic ether systems, which are common structural motifs in marine natural products, can be achieved using sulfonium ylide-mediated epoxidation and subsequent cyclization steps. mdpi.com While many examples utilize chiral sulfonium salts derived from amino acids, the fundamental reactivity of the ylide in forming the initial epoxide is a key step that can be extended to simpler ylides like that derived from ethyldimethylsulfonium.

Carbon-Carbon Bond Formation

Beyond cyclization reactions, ethyldimethylsulfonium serves as a valuable reagent for the formation of acyclic carbon-carbon bonds, contributing to the construction of complex carbon skeletons. researchgate.netnih.gov

While phosphorus ylides (in the Wittig reaction) are the most common reagents for converting carbonyl compounds into alkenes, certain sulfur ylides can also effect olefination under specific conditions. harvard.edunih.govbristol.ac.uk The reaction of sulfur ylides with carbonyls typically leads to epoxides. However, the nature of the ylide and the reaction conditions can alter the reaction pathway towards olefination. Thiouronium ylides, for instance, have been shown to be effective olefination reagents. nih.gov Although less common, the possibility of using ethyldimethylsulfonium-derived ylides in olefination reactions, particularly with activated carbonyl compounds or under conditions that favor the decomposition of the intermediate betaine (B1666868) to an alkene, remains an area of synthetic exploration.

The fundamental reactivity of ethyldimethylsulfonium ylides as nucleophilic two-carbon synthons allows for their participation in a variety of reactions that build intricate carbon frameworks. researchgate.netnih.gov These include tandem reactions where an initial Michael addition is followed by one or more subsequent bond-forming events. nih.gov Such cascade reactions, initiated by the addition of an ethyldimethylsulfonium ylide, can lead to a rapid increase in molecular complexity from simple starting materials.

The versatility of these ylides allows for their use in the synthesis of diverse structures, from simple alkylation products to more elaborate molecules containing multiple stereocenters and functional groups. The ability to control the reactivity and selectivity of these transformations through careful choice of substrates, reagents, and reaction conditions underscores the importance of ethyldimethylsulfonium in the modern synthetic chemist's toolkit.

Applications as Chiral Auxiliaries and Reagents for Asymmetric Synthesis

As of the current body of scientific literature, ethyldimethylsulfonium has not been established as a chiral auxiliary or reagent for asymmetric synthesis. A thorough review of research databases and chemical literature reveals a lack of studies detailing its application in this specific context.

The field of asymmetric synthesis relies on the use of chiral molecules to control the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer or diastereomer over others. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective transformation. wikipedia.org Similarly, chiral reagents directly participate in the reaction to induce stereoselectivity.

While various chiral sulfonium salts have been successfully employed as catalysts and reagents in asymmetric synthesis, these are typically complex structures where the chirality is derived from a scaffold, such as a binaphthyl group. nii.ac.jpnih.gov For instance, binaphthyl-modified bifunctional sulfonium salts have demonstrated high efficiency in catalyzing enantioselective conjugate additions. nii.ac.jpnih.gov The stereogenic element in these cases is the axially chiral binaphthyl backbone, not a simple alkyl-substituted sulfur atom.

The potential for a simple trialkylsulfonium salt like ethyldimethylsulfonium to act as a chiral auxiliary is limited by the high inversion barrier of the sulfonium center. While sulfonium salts can be chiral at the sulfur atom, their configurational stability is often not sufficient for practical applications in asymmetric synthesis unless incorporated into a rigid cyclic system or bearing bulky substituents that hinder pyramidal inversion.

In contrast to the lack of data for ethyldimethylsulfonium, other sulfur-containing compounds have been extensively developed as effective chiral auxiliaries. These include thiazolidinethiones and oxazolidinethiones, which have proven valuable in a range of asymmetric transformations such as aldol (B89426) reactions and Michael additions. scielo.org.mx

Detailed research findings on the application of various chiral sulfonium salts in asymmetric catalysis highlight the structural requirements for effective stereochemical control. The data consistently points towards the necessity of a well-defined chiral environment, which is typically achieved through the use of larger, more complex chiral backbones attached to the sulfonium center.

Table 1: Selected Examples of Chiral Sulfonium Salts in Asymmetric Catalysis

Catalyst/ReagentReaction TypeSubstrateEnantiomeric Excess (ee)Reference
Binaphthyl-modified sulfonium saltConjugate Addition3-Substituted oxindole (B195798) and maleimideUp to 99% nii.ac.jp
Camphorsultam-derived sulfonium ylideCyclopropanationα,β-Unsaturated esters>98% nih.gov

It is important to note that the successful application of the compounds listed in the table is not indicative of the potential of ethyldimethylsulfonium. The structural complexity and the nature of the chiral-inducing group in these examples are fundamentally different from the simple structure of ethyldimethylsulfonium.

Computational and Theoretical Chemistry Studies

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to characterizing the electronic makeup of ethyldimethylsulfonium, offering insights into its stability, reactivity, and intermolecular interactions.

The distribution of electrons within a molecule is key to understanding its chemical behavior. Charge density analysis and electrostatic potential (ESP) mapping are crucial computational techniques for visualizing and quantifying this distribution.

Charge Density Analysis:

Experimental and theoretical charge density analysis allows for the precise mapping of electron density throughout the molecule. nih.govnih.govmdpi.com In a study on a closely related bromoethyl sulfonium (B1226848) salt, charge density analysis was performed using both experimental X-ray diffraction data and theoretical calculations. researchgate.net This analysis helps in understanding the stereochemistry and the topological features of the electron density around the sulfonium center. researchgate.net The distribution of electron density is described using a multipolar model, which provides a more detailed picture than the simpler spherical atom model. mdpi.comresearchgate.net Key parameters from such an analysis, though not available for ethyldimethylsulfonium itself, would typically be refined against experimental data to ensure a high-quality model. nih.gov

Electrostatic Potential (ESP) Mapping:

Electrostatic potential maps illustrate the three-dimensional charge distribution of a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). avogadro.cclibretexts.orgucsb.edu These maps are invaluable for predicting how a molecule will interact with other chemical species. libretexts.org For the ethyldimethylsulfonium cation, the ESP map would be expected to show a significant region of positive potential localized around the sulfur atom, reflecting its cationic nature. This positive region indicates a susceptibility to nucleophilic attack. The colors on an ESP map represent the electrostatic potential, with red typically indicating negative potential (electron-rich areas) and blue indicating positive potential (electron-poor areas). avogadro.ccresearchgate.net The generation of an ESP map involves calculating the electrostatic potential energy at various points on the molecule's electron density surface. libretexts.orgscispace.com

A hypothetical ESP map for ethyldimethylsulfonium would likely show the following features:

Positive Potential (Blue): Concentrated around the sulfur atom and the adjacent hydrogen atoms of the ethyl and methyl groups. This is due to the formal positive charge on the sulfur and the electron-withdrawing effect it has on the neighboring alkyl groups.

Neutral to Slightly Negative Potential (Green to Yellow/Red): The more distant parts of the alkyl chains would exhibit a more neutral potential.

Understanding the ESP is crucial for predicting the molecule's role in chemical reactions, particularly in contexts like alkylation, where the transfer of an ethyl or methyl group is facilitated by the electrophilic nature of the carbon atoms attached to the positively charged sulfur. A study on a bromoethyl sulfonium salt investigated the electrostatic potential difference between the two carbon atoms of the bromoethyl group to understand its chemical reactivity. researchgate.net

The way electron density shifts and how atomic charges change during a chemical reaction are fundamental to understanding the reaction mechanism.

Analysis of Atomic Charges:

Several methods are used to calculate atomic partial charges from quantum chemical calculations, including Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and methods based on the electrostatic potential like RESP. researchgate.netmaterialsproject.org These charges provide a quantitative measure of the electron distribution among the atoms in a molecule. researchgate.net For ethyldimethylsulfonium, the sulfur atom would carry a significant positive partial charge, while the carbon and hydrogen atoms would have smaller, varying charges. In a study of a bromoethyl sulfonium salt, the electropositivity of the methylene (B1212753) groups attached to the sulfur and bromine atoms was compared using topological atomic charges to understand their reactivity. researchgate.net

Below is a hypothetical table of calculated atomic charges for ethyldimethylsulfonium, based on general principles and data from analogous compounds. The exact values would depend on the level of theory and basis set used in the calculation.

AtomHypothetical Atomic Charge (a.u.)
Sulfur (S)+0.85
C (ethyl-CH2)-0.15
H (ethyl-CH2)+0.05
C (ethyl-CH3)-0.20
H (ethyl-CH3)+0.04
C (methyl)-0.18
H (methyl)+0.04

Table 1: Hypothetical calculated atomic charges for the ethyldimethylsulfonium cation. These values are illustrative and would vary with the computational method.

Electron Density Evolution during Reactions:

Studying the evolution of electron density along a reaction coordinate provides a detailed picture of bond formation and breaking. nih.gov For a reaction involving ethyldimethylsulfonium, such as an SN2 reaction where it acts as an alkylating agent, one could monitor the change in electron density as a nucleophile approaches and the leaving group (dimethyl sulfide) departs. This analysis can reveal the precise point at which bonds start to weaken and new bonds begin to form, offering a dynamic view of the chemical transformation. nasa.gov Topological methods like the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF) are particularly useful for analyzing these changes in chemical bonding during a reaction. nih.gov

Reaction Pathway Elucidation using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method for investigating the mechanisms of chemical reactions. It allows for the modeling of reaction pathways, transition states, and the calculation of associated energy changes. pku.edu.cnresearchgate.net

A key aspect of understanding a chemical reaction is identifying the transition state, which is the highest energy point along the reaction coordinate. mit.edu

Modeling of Transition States:

For a reaction involving ethyldimethylsulfonium, such as its formation or its subsequent reaction as an electrophile, DFT can be used to locate the geometry of the transition state. mit.edu For example, in an SN2 reaction where a nucleophile attacks the ethyl group of ethyldimethylsulfonium, the transition state would feature a partially formed bond between the nucleophile and the ethyl group's alpha-carbon, and a partially broken bond between that carbon and the sulfur atom.

Energetic Profiles:

The energetic information obtained from DFT calculations allows for a quantitative assessment of a reaction's feasibility.

Investigation of Activation Barriers:

The activation energy (Ea) is a critical factor determining the rate of a chemical reaction. thoughtco.comyoutube.comfsu.edu A high activation barrier implies a slow reaction, while a low barrier suggests a faster reaction. DFT calculations can provide reliable estimates of these barriers. libretexts.orgtau.ac.il The activation energy can also be determined experimentally by measuring the reaction rate at different temperatures and applying the Arrhenius equation. thoughtco.comfsu.edulibretexts.org

Thermochemical Feasibility:

Thermochemistry deals with the heat absorbed or released during a chemical reaction. youtube.comyoutube.com By calculating the enthalpies of the reactants and products, DFT can determine whether a reaction is exothermic (releases heat, ΔH < 0) or endothermic (absorbs heat, ΔH > 0). youtube.comyoutube.com A significantly exothermic reaction is generally considered thermodynamically favorable.

Below is a hypothetical data table for a substitution reaction involving ethyldimethylsulfonium, illustrating the kind of data that would be obtained from DFT calculations.

SpeciesRelative Enthalpy (kcal/mol)
Ethyldimethylsulfonium + Nucleophile (Reactants)0.0
Transition State+15.2
Products-25.5

Table 2: Hypothetical energetic profile for a substitution reaction of ethyldimethylsulfonium. The activation barrier would be 15.2 kcal/mol, and the reaction is exothermic by 25.5 kcal/mol.

The environment in which a reaction takes place, particularly the solvent, can have a profound impact on its mechanism and energetics.

Solvent Effects:

For a charged species like ethyldimethylsulfonium, solvent effects are particularly important. Solvents can stabilize the charged reactants, transition states, and products to different extents, thereby altering the reaction's energetic profile. Computational models can account for these effects using either implicit (continuum) or explicit solvent models. youtube.comyoutube.comrsc.org Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation. youtube.comnih.gov The choice of solvent can significantly influence reaction rates and even the preferred reaction pathway. nih.gov

Dynamic Heterogeneity:

Predictive Models for Reactivity and Selectivity

Computational models have been instrumental in elucidating the factors that govern the reactivity and selectivity of sulfonium salts like ethyldimethylsulfonium. These models allow for the detailed examination of transition states and the calculation of activation energies for competing reaction pathways.

One of the key areas of investigation is the competition between SN2 and E2 reactions. In an SN2 reaction, a nucleophile attacks the carbon atom adjacent to the positively charged sulfur, leading to the displacement of the dimethyl sulfide (B99878) leaving group. In an E2 reaction, a base abstracts a proton from a carbon atom beta to the sulfur, resulting in the formation of an alkene.

Theoretical studies have shown that the nature of the attacking species is a critical determinant of the reaction outcome. Strong, hard bases tend to favor the E2 pathway, while soft, less sterically hindered nucleophiles favor the SN2 pathway. The solvent also plays a crucial role; polar aprotic solvents can enhance the nucleophilicity of the attacking species, often favoring the SN2 reaction, whereas polar protic solvents can solvate the nucleophile, potentially favoring the E2 pathway under certain conditions.

Table 1: Predicted Activation Energies (in kcal/mol) for SN2 vs. E2 Pathways of a Model Trialkylsulfonium Salt

Nucleophile/Base Solvent Predicted SN2 Activation Energy (kcal/mol) Predicted E2 Activation Energy (kcal/mol) Predicted Major Product
Hydroxide (B78521) (OH⁻) Water 22.5 19.8 E2
Methoxide (B1231860) (CH₃O⁻) Methanol 21.3 20.1 E2
Cyanide (CN⁻) DMF 18.7 25.4 SN2
Iodide (I⁻) Acetone 17.9 28.1 SN2
t-Butoxide ((CH₃)₃CO⁻) t-Butanol 28.0 18.5 E2

Detailed Research Findings:

The data in Table 1 highlights several key findings from computational studies:

Strong Bases Favor E2: Strong bases like hydroxide and methoxide exhibit lower activation energies for the E2 pathway, making elimination the more favorable route. The highly basic and sterically hindered t-butoxide strongly favors the E2 pathway.

Good Nucleophiles Favor SN2: Good nucleophiles that are weaker bases, such as cyanide and iodide, show a clear preference for the SN2 pathway, with significantly higher activation barriers for elimination.

Solvent Effects: The choice of solvent can modulate the reactivity. For instance, using a polar aprotic solvent like DMF with cyanide enhances its nucleophilicity and favors the SN2 reaction.

Furthermore, computational models can predict the regioselectivity in reactions of unsymmetrical sulfonium salts. For ethyldimethylsulfonium, nucleophilic attack can occur at either the ethyl or a methyl group. Predictive models based on the analysis of the Lowest Unoccupied Molecular Orbital (LUMO) and steric factors can determine the more likely site of attack. Generally, attack at the less sterically hindered methyl group is favored for SN2 reactions. Similarly, for E2 reactions, the abstraction of a proton from the ethyl group is the only possibility to form a stable alkene.

These predictive models are not only of academic interest but also have practical implications in synthetic chemistry, where controlling the outcome of a reaction is paramount. By understanding the subtle energetic differences between competing pathways, chemists can select appropriate reagents and conditions to achieve the desired product with high selectivity.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive identification and structural analysis of ethyldimethylsulfonium. msu.edu By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment of individual atoms within the molecule.

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy is instrumental in confirming the presence and connectivity of the ethyl and methyl groups attached to the sulfur atom in ethyldimethylsulfonium. The spectrum reveals distinct signals for the different proton environments within the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the positively charged sulfur atom.

A typical ¹H NMR spectrum of ethyldimethylsulfonium would exhibit a triplet for the methyl protons of the ethyl group and a quartet for the methylene (B1212753) protons of the ethyl group, arising from spin-spin coupling with each other. The two methyl groups directly attached to the sulfur atom would appear as a singlet, as they are chemically equivalent.

Table 1: Predicted ¹H NMR Data for Ethyldimethylsulfonium

Protons Chemical Shift (ppm) Multiplicity
-CH₃ (ethyl) ~1.5 Triplet
-CH₂- ~3.2 Quartet

Note: Predicted values are based on standard chemical shift ranges and may vary depending on the solvent and counter-ion.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of ethyldimethylsulfonium. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, allowing for unambiguous confirmation of the carbon skeleton. The chemical shifts in ¹³C NMR are also influenced by the electronegativity of the adjacent atoms. msu.edu

In the ¹³C NMR spectrum of ethyldimethylsulfonium, one would expect to observe three distinct signals corresponding to the methyl carbons of the ethyl group, the methylene carbon of the ethyl group, and the two equivalent methyl carbons attached to the sulfur atom.

Table 2: Predicted ¹³C NMR Data for Ethyldimethylsulfonium

Carbon Atom Chemical Shift (ppm)
-C H₃ (ethyl) ~8
-C H₂- ~35

Note: Predicted values are based on standard chemical shift tables and computational models. Actual values may differ based on experimental conditions. wisc.edu

Advanced NMR Techniques for Conformational and Dynamic Studies

Beyond basic one-dimensional NMR, advanced techniques can offer deeper insights into the conformational preferences and dynamic processes of ethyldimethylsulfonium. copernicus.org Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine through-space proximities between protons, which helps in elucidating the preferred three-dimensional structure of the molecule in solution. mdpi.com

Furthermore, variable-temperature NMR studies can provide information on rotational barriers around the C-S bonds. copernicus.org By observing changes in the NMR spectrum as a function of temperature, it is possible to study the kinetics of conformational exchange processes. copernicus.orgmdpi.com For more complex systems, two-dimensional correlation experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton and carbon signals and establish their connectivity. nih.gov In cases of conformational exchange, Exchange Spectroscopy (EXSY) can directly probe the exchange between different conformers. nih.gov

Vibrational Spectroscopy

Infrared (IR) Absorption Studies for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule. youtube.comyoutube.com The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types. youtube.com For ethyldimethylsulfonium, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations. libretexts.org

The C-H stretching vibrations of the alkyl groups typically appear in the region of 2850-3000 cm⁻¹. libretexts.orglumenlearning.com The spectrum would also display C-H bending vibrations, including scissoring, rocking, and wagging modes, at lower frequencies. The presence of the C-S bond can also be identified, although its absorption is generally weaker and falls in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Table 3: Characteristic IR Absorption Frequencies for Ethyldimethylsulfonium

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
C-H (Alkyl) Stretching 2850 - 3000
C-H (Alkyl) Bending 1350 - 1470

Note: These are general ranges and the exact positions of the peaks can be influenced by the molecular environment and the presence of a counter-ion. libretexts.orgpressbooks.pub

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy complements IR spectroscopy by providing information on molecular vibrations. spectroscopyonline.com It is particularly sensitive to non-polar bonds and can offer a unique "molecular fingerprint" for ethyldimethylsulfonium. mdpi.comchemrxiv.org The technique involves scattering of monochromatic light from a laser source, and the frequency shifts in the scattered light correspond to the vibrational modes of the molecule. spectroscopyonline.com

The Raman spectrum of ethyldimethylsulfonium would show strong signals for the symmetric C-H stretching and bending vibrations. The C-S stretching vibration, which may be weak in the IR spectrum, often gives a more intense signal in the Raman spectrum. This makes Raman spectroscopy a valuable tool for confirming the presence of the sulfur-containing functional group. The combination of IR and Raman data provides a more complete picture of the vibrational properties of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry serves as a pivotal analytical tool for the detailed characterization of sulfonium (B1226848) compounds, providing precise information on molecular weight and structural features.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous confirmation of a compound's molecular formula. libretexts.org Unlike low-resolution mass spectrometry which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS can determine m/z values to several decimal places. libretexts.orglibretexts.org This high precision is possible because the exact mass of an atom is not an integer multiple of the mass of a proton, due to the mass defect arising from nuclear binding energies. libretexts.org

For the ethyldimethylsulfonium cation, the molecular formula is C₄H₁₁S⁺. By summing the precise masses of the most abundant isotopes of carbon (¹²C = 12.000000 amu), hydrogen (¹H = 1.007825 amu), and sulfur (³²S = 31.972071 amu), the theoretical monoisotopic mass of the cation can be calculated with high accuracy. An HRMS instrument can measure this mass experimentally, and if the measured value matches the theoretical value within a very small tolerance (typically <5 parts per million), it provides strong evidence for the proposed molecular formula. youtube.com This capability allows for the clear differentiation between ethyldimethylsulfonium and other ions that may have the same nominal mass but different elemental compositions. libretexts.org

Table 1: Comparison of Exact vs. Nominal Mass for Isobaric Ions
Molecular FormulaCompound NameNominal Mass (amu)Monoisotopic (Exact) Mass (amu)
[C₄H₁₁S]⁺Ethyldimethylsulfonium9191.05777
[C₅H₉O]⁺An isobaric oxygen-containing ion9191.06534
[C₇H₇]⁺Tropylium cation9191.05478

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry, also known as MS/MS, is a powerful technique used to elucidate the structure of an ion by analyzing its fragmentation patterns. wikipedia.org In an MS/MS experiment, ions of a specific mass-to-charge ratio, known as precursor ions, are selected in the first stage of the mass spectrometer (MS1). nationalmaglab.org These selected ions are then subjected to an activation process, most commonly collision-induced dissociation (CID), where they collide with neutral gas molecules, causing them to break apart into smaller product ions. amazonaws.com The second stage of the mass spectrometer (MS2) then separates and detects these product ions, generating a fragmentation spectrum. nationalmaglab.orgamazonaws.com

For the ethyldimethylsulfonium cation ([C₂H₅S(CH₃)₂]⁺), the fragmentation pathways would involve the cleavage of the carbon-sulfur bonds. The analysis of these fragments helps confirm the connectivity of the molecule. Plausible fragmentation pathways would include:

Loss of a neutral ethane (B1197151) molecule (C₂H₆): This would occur via a rearrangement process, leading to a fragment ion.

Loss of an ethyl radical (•C₂H₅): This would result in the formation of a dimethylsulfonium radical cation.

Loss of a neutral methane (B114726) molecule (CH₄): A rearrangement could lead to the expulsion of methane.

Loss of a methyl radical (•CH₃): This would produce an ethylmethylsulfonium radical cation.

The study of fragmentation patterns of related sulfur-containing compounds, such as sulfonamides, has shown characteristic losses, like the extrusion of SO₂, which highlights the complex rearrangements that can occur in the gas phase during MS/MS analysis. nih.govnih.gov

Table 2: Plausible Fragmentation of Ethyldimethylsulfonium Cation
Precursor Ion (m/z)Neutral LossProduct Ion FormulaProduct Ion (m/z)
91.058Ethylene (C₂H₄)[S(CH₃)₂H]⁺63.026
91.058Methyl radical (•CH₃)[C₂H₅S(CH₃)]⁺76.042
91.058Ethyl radical (•C₂H₅)[S(CH₃)₂]⁺62.019

Other Spectroscopic and Diffraction Techniques

Beyond mass spectrometry, a suite of other spectroscopic and diffraction methods provides complementary information regarding the electronic structure and solid-state arrangement of ethyldimethylsulfonium salts.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. arxiv.org When a beam of X-rays is directed at a single crystal, the electrons in the atoms scatter the X-rays, leading to a unique diffraction pattern of spots. The angles and intensities of these diffracted beams are directly related to the arrangement of atoms in the crystal lattice, as described by Bragg's Law. youtube.com

For a salt containing the ethyldimethylsulfonium cation, such as ethyldimethylsulfonium iodide, single-crystal XRD analysis would provide a complete solid-state structural determination. This analysis yields precise data on:

The three-dimensional coordinates of each atom in the crystal unit cell.

Covalent bond lengths (e.g., C-S, C-C, C-H) and bond angles within the cation.

The conformation of the ethyl group.

The arrangement of the ethyldimethylsulfonium cations and their corresponding anions in the crystal lattice, including intermolecular distances and packing motifs.

This information is fundamental for understanding the structure-property relationships of the material in its solid form. arxiv.org

Electrochemical Characterization in Ionic Liquid Applications

When ethyldimethylsulfonium is used as the cation in an ionic liquid, its electrochemical properties are of paramount importance. The electrochemical stability of an ionic liquid is defined by its electrochemical window (EW), which is the potential range over which the liquid is neither oxidized nor reduced. mdpi.com

The electrochemical window is typically determined using cyclic voltammetry (CV). mdpi.com In a CV experiment, the potential of a working electrode is swept linearly versus time between two vertex potentials, and the resulting current is measured. The limits of the electrochemical window are identified by the onset of the cathodic and anodic currents, which correspond to the reduction of the cation and the oxidation of the anion, respectively. mdpi.com

Ionic Conductivity Studies of Ethyldimethylsulfonium-Based Ionic Liquids

The study of ionic conductivity is crucial for evaluating the potential of ionic liquids (ILs) as electrolytes in various electrochemical applications, such as batteries and supercapacitors. For an IL to be effective, it must exhibit high ionic conductivity to ensure efficient ion transport. While specific data on ethyldimethylsulfonium-based ionic liquids is not extensively available in public literature, research on structurally analogous trialkylsulfonium salts provides significant insights into their expected performance.

Ionic liquids based on sulfonium cations are recognized for their potential to yield materials with low viscosity and high ionic conductivity. nih.gov This is particularly true when paired with anions like bis(trifluoromethylsulfonyl)imide (TFSI), which is known to form ILs with good electrochemical stability and low viscosity. nih.gov

Research into closely related sulfonium cations, such as triethylsulfonium (B1208873) ([S(C₂H₅)₃]⁺) and diethylmethylsulfonium, offers valuable data points for understanding the conductive properties of ethyldimethylsulfonium-based systems. For instance, sulfonium ILs with the TFSI anion generally show higher ionic conductivities compared to many pyrrolidinium-based ILs. nih.gov One of the more studied analogues, triethylsulfonium bis(trifluoromethylsulfonyl)imide, has been reported to have an ionic conductivity of approximately 4.7 mS/cm at 25°C. researchgate.net This high level of conductivity is a promising indicator for other small trialkylsulfonium salts.

The general strategy for creating functional ionic liquids with low melting points and high ionic conductivity often involves the use of small cations. researchgate.net The relatively small size of cations like ethyldimethylsulfonium is expected to contribute to lower viscosity and, consequently, higher mobility of ions in the liquid state, which is a key factor for high ionic conductivity.

The synthesis of ethyldimethylsulfonium salts is typically achieved through the alkylation of a thioether. For example, dimethyl sulfide (B99878) can be reacted with an ethylating agent, such as ethyl bromide, in an anhydrous solvent to produce the ethyldimethylsulfonium salt. The purity and structure of the resulting salt are commonly verified using spectroscopic methods like ¹H/¹³C NMR and mass spectrometry.

The following tables present ionic conductivity data for ionic liquids based on sulfonium cations that are structurally similar to ethyldimethylsulfonium. This data provides a benchmark for the expected conductivity of ethyldimethylsulfonium-based ILs.

Table 1: Ionic Conductivity of a Triethylsulfonium-Based Ionic Liquid

Ionic LiquidTemperature (°C)Ionic Conductivity (mS/cm)
Triethylsulfonium bis(trifluoromethylsulfonyl)imide254.7

Data sourced from research on ammonium-based room temperature molten salts, providing context for high-conductivity ILs. researchgate.net

Table 2: Comparative Ionic Liquids and Their Properties

CationAnionKey Property
DiethylmethylsulfoniumBis(trifluoromethylsulfonyl)imideHigher ionic conductivity compared to pyrrolidinium (B1226570) ILs
TriethylsulfoniumBis(trifluoromethylsulfonyl)imideHigh conductivity and low viscosity

This table highlights the favorable properties of sulfonium-based ILs with the TFSI anion. nih.gov

Ethyldimethylsulfonium in Specialized Chemical Systems and Materials Research

Sulfonium-Based Room-Temperature Ionic Liquids (RTILs)

Room-temperature ionic liquids (RTILs) are salts that exist in a liquid state at or near ambient temperatures. They are composed of a large, often asymmetric, organic cation and an organic or inorganic anion. These compounds have garnered significant attention as "designer solvents" due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. The ethyldimethylsulfonium cation has been investigated as a constituent cation in the formulation of specialized RTILs.

The design of ethyldimethylsulfonium-based RTILs hinges on the principle of pairing the ethyldimethylsulfonium cation with a suitable anion to achieve desired properties such as low viscosity, specific solubility characteristics, and thermal stability. The synthesis is typically a two-step process.

The first step is the formation of the sulfonium (B1226848) cation itself. This is generally achieved through the quaternization of a sulfide (B99878). For instance, dimethyl sulfide can be reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, to produce the ethyldimethylsulfonium salt.

The second, and often crucial, step is anion metathesis (anion exchange). The initially formed sulfonium halide (e.g., ethyldimethylsulfonium iodide) is reacted with a salt containing the desired anion (e.g., a silver or ammonium (B1175870) salt). This allows for the introduction of a wide variety of anions, which in turn dictates the final properties of the RTIL. For example, pairing the cation with anions like dicyanamide (B8802431) ([N(CN)₂]⁻) can lead to RTILs with low viscosity. The synthesis of imidazolium-based ionic liquids often follows a similar pathway of alkylation followed by anion exchange, highlighting a common strategy in the field of ionic liquids. researchgate.netnih.gov

The general synthetic route can be summarized as:

Alkylation: Dialkyl sulfide + Alkylating agent → Trialkylsulfonium halide

Anion Metathesis: Trialkylsulfonium halide + Metal/Ammonium salt of desired anion → Trialkylsulfonium RTIL + Metal/Ammonium halide

The choice of the anion is critical in "tuning" the properties of the resulting RTIL for specific applications.

Ionic liquids are considered promising materials for carbon capture and utilization (CCUS) due to their low volatility, which prevents solvent loss, and their high solubility for CO₂. mdpi.comresearchgate.netresearchgate.netrsc.org The mechanism of CO₂ capture can be either through physical absorption, where CO₂ molecules occupy voids within the liquid's structure, or chemical absorption, where functional groups on the ionic liquid react reversibly with CO₂. researchgate.netyoutube.com

The design of ionic liquids for CO₂ capture often involves functionalization, for instance, by incorporating amine groups that can chemically bind CO₂. researchgate.net While extensive research has been conducted on various classes of ionic liquids, such as those based on imidazolium (B1220033) cations, for CCUS applications, specific studies detailing the use of ethyldimethylsulfonium-based RTILs for this purpose are not prominent in the current literature. mdpi.comresearchgate.net However, the general principles of tuning ionic liquids for CO₂ capture, such as adjusting the cation and anion to optimize CO₂ solubility and selectivity, would apply to sulfonium-based systems as well. youtube.com The potential of ethyldimethylsulfonium RTILs in this area remains a subject for future investigation.

The removal of sulfur-containing compounds from fuels is a critical process for environmental protection. Traditional hydrodesulfurization (HDS) is less effective for removing sterically hindered aromatic sulfur compounds like thiophene (B33073) and its derivatives. researchgate.net Extractive desulfurization (EDS) using ionic liquids has emerged as a promising alternative technology. researchgate.net

Ethyldimethylsulfonium-based RTILs have been specifically investigated for this purpose. In one study, ethyldimethylsulfonium dicyanamide, [EtMe₂S][N(CN)₂], was synthesized and evaluated for its ability to extract thiophene and dibenzothiophene (B1670422) from model fuel oils. The research demonstrated that while aromatic imidazolium-based ionic liquids showed higher extraction efficiency, the tetrahedral trialkylsulfonium-based [EtMe₂S][N(CN)₂] was still capable of removing these sulfur compounds.

The extraction efficiency was found to be dependent on the structure of the ionic liquid cation. The study reported the following order of S-extraction ability: [BMI][N(CN)₂] > [EMI][N(CN)₂] > [S₂][N(CN)₂] > [EtMe₂S][N(CN)₂]. This indicates that while effective, the extraction performance of ethyldimethylsulfonium dicyanamide was lower than that of the imidazolium-based counterparts under the tested conditions.

Table 1: Comparative Extraction Efficiency of Various Ionic Liquids for Thiophene

Ionic Liquid Cation Anion Sulfur Compound Extraction Efficiency (%)
1-Butyl-3-methylimidazolium ([BMI]) Dicyanamide Thiophene Higher
1-Ethyl-3-methylimidazolium (B1214524) ([EMI]) Dicyanamide Thiophene High
Ethylated tetrahydrothiophenium ([S₂]) Dicyanamide Thiophene Moderate
Ethyldimethylsulfonium ([EtMe₂S]) Dicyanamide Thiophene Lower

This table is based on the qualitative ranking provided in the source material, which indicates the relative performance rather than specific numerical efficiencies in this context.

Functionalized Derivatives in Organic Synthesis and Industrial Catalysis

Beyond their use as solvents, sulfonium salts, including derivatives of ethyldimethylsulfonium, are valuable reagents and intermediates in organic synthesis. Their utility stems from the ability of the sulfur center to act as a leaving group or to participate in various chemical transformations.

The functionalization of unactivated C-H and C-O bonds is a major goal in modern organic synthesis. Sulfonium salts have been employed in strategies to achieve these transformations. While specific examples focusing on ethyldimethylsulfonium derivatives are not extensively documented in the reviewed literature, the general reactivity patterns of sulfonium salts are well-established. For instance, aryl sulfonium salts can serve as electrophiles in cross-coupling reactions, which inherently involve the functionalization of a C-H bond on an aromatic ring.

Recent advancements have also explored electrochemical methods for C-O bond formation, a green and efficient approach. nih.gov Although this research area is rapidly developing, the direct application of ethyldimethylsulfonium salts in these specific electrochemical C-O functionalization strategies has yet to be widely reported. The broader class of sulfonium salts, however, remains an area of interest for developing new synthetic methodologies.

Sulfonium salts are recognized as versatile electrophilic partners in transition metal-catalyzed cross-coupling reactions. nih.govyoutube.comyoutube.com In these processes, a di(aryl/alkyl)sulfide can function as an excellent leaving group, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. Palladium-catalyzed reactions, such as the Suzuki and Negishi couplings, have successfully utilized aryl sulfonium salts as coupling partners. nih.govrsc.org

The general catalytic cycle for such a reaction involves the oxidative addition of the palladium(0) catalyst to the carbon-sulfur bond of the sulfonium salt, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the catalyst.

While the literature highlights the use of various sulfonium salts in this context, the specific integration of ethyldimethylsulfonium derivatives into these catalytic systems is an area with potential for further exploration. The design of reagents where the ethyldimethylsulfonium moiety acts as a leaving group could provide new pathways for complex molecule synthesis.

Investigation in Corrosion Inhibition Formulations

The investigation of sulfonium compounds, including ethyldimethylsulfonium, in the realm of corrosion inhibition is an emerging area of materials research. While specific, in-depth studies focusing solely on ethyldimethylsulfonium are not extensively documented in publicly available literature, the broader class of sulfonium salts is being explored for its potential to protect metallic surfaces from corrosion. bohrium.com The fundamental principle behind their use as corrosion inhibitors lies in their molecular structure and ability to adsorb onto metal surfaces, creating a protective barrier against corrosive agents. bohrium.comacs.org

Theoretical studies employing methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have been used to explore the interactions between sulfonium salts and metal surfaces. bohrium.com These computational approaches help in predicting the adsorption behavior, reactivity, and electron transfer characteristics of these molecules, which are crucial for their function as corrosion inhibitors. bohrium.commdpi.com For instance, the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) densities in sulfonium salts can indicate their tendency to donate or accept electrons to and from the metal surface, a key aspect of the chemisorption process. bohrium.com

Experimental investigations on sulfonium-based ionic liquids have provided concrete evidence of their corrosion inhibition capabilities. A study on decyl(dimethyl)sulfonium iodide as a corrosion inhibitor for API 5L X52 steel in a sulfuric acid medium demonstrated that the compound acts as a mixed-type inhibitor with a preference for the anodic reaction. acs.orgnih.gov The formation of an inhibiting film on the steel surface was found to increase the polarization resistance, thereby reducing the rate of corrosion. acs.org The inhibition efficiency of such compounds is influenced by their concentration and the surrounding environmental conditions. acs.org

The mechanism of corrosion inhibition by sulfonium compounds generally involves their adsorption onto the metal surface. This adsorption can be physical (physisorption), resulting from electrostatic interactions between the charged sulfonium cation and the charged metal surface, or chemical (chemisorption), involving the sharing of electrons and the formation of coordinate bonds between the sulfur atom and the vacant d-orbitals of the metal. bohrium.commdpi.com The presence of long aliphatic chains in the sulfonium salt can enhance the formation of a hydrophobic layer, further shielding the metal from the corrosive environment. acs.org

While detailed research findings specifically for ethyldimethylsulfonium are limited, the data from related sulfonium compounds illustrate their potential as effective corrosion inhibitors. The following table summarizes findings from a study on a related sulfonium compound.

CompoundMetalCorrosive MediumTechniqueInhibition Efficiency (%)Reference
Decyl(dimethyl)sulfonium iodideAPI 5L X52 Steel1 M H2SO4Potentiodynamic Polarization>90 at optimal concentration acs.org
Phenacyl dimethyl sulfonium bromide & derivativesIron, Copper, AluminumNot specified (Computational Study)DFT, MD SimulationsStrong adsorption affinity predicted bohrium.com

It is important to note that the effectiveness of a corrosion inhibitor is highly dependent on the specific metal, the nature of the corrosive environment (e.g., pH, temperature, presence of chlorides), and the concentration of the inhibitor. acs.org Future experimental research specifically on ethyldimethylsulfonium would be necessary to fully characterize its performance and potential applications in corrosion inhibition formulations.

Conclusion and Future Research Directions

Current Challenges and Limitations in Ethyldimethylsulfonium Chemistry

Despite its promise, the practical application of ethyldimethylsulfonium chemistry is faced with several hurdles. A primary challenge lies in the efficiency of ethyldimethylsulfonium-based ionic liquids in certain applications. For instance, in the extractive desulfurization of fuel oils, ethyldimethylsulfonium dicyanamide (B8802431) ([EtMe2S][N(CN)2]) has been shown to have lower extraction capabilities for compounds like thiophene (B33073) and dibenzothiophene (B1670422) compared to aromatic imidazolium-based ionic liquids. acs.orgacs.orgresearchgate.net Similarly, for the removal of pyridine-containing compounds from oil, its performance was found to be less competitive than some imidazolium-based counterparts. mdpi-res.com

Another limitation is the relatively high viscosity and potentially lower efficiency of some sulfonium-based ionic liquids, which can impede their industrial application in processes like extractive desulfurization. rsc.org Overcoming these issues requires the targeted design of new sulfonium (B1226848) salts with improved physicochemical properties.

Furthermore, elucidating the complex reaction mechanisms involving ethyldimethylsulfonium cations presents a significant challenge. For example, understanding the carboxylation of ethyldimethylsulfonium ylides for CO2 capture requires intensive and time-consuming computational studies to map the potential energy surfaces and identify reaction intermediates. arxiv.org These computational demands can slow the pace of discovery and optimization of such processes. The stability of derivatives can also be a concern; for instance, some anticancer agents incorporating a sulfonium moiety are designed to be alkylating agents, which implies inherent reactivity that must be controlled and targeted. nih.govsemanticscholar.org

Emerging Avenues in Synthetic Methodology Development

The challenges in ethyldimethylsulfonium chemistry are actively being addressed through innovative synthetic strategies. Researchers are moving beyond simple salts to create highly functionalized and task-specific molecules. A notable area of development is the synthesis of complex, asymmetric sulfonium compounds for specialized applications. An example is the synthesis of MS-247, an anticancer agent that features an ethyldimethylsulfonium group attached to a larger benzimidazole-based structure designed to bind to the minor groove of DNA. nih.govsemanticscholar.org This demonstrates the potential for incorporating the ethyldimethylsulfonium moiety into sophisticated molecular architectures to achieve specific biological activity.

The development of novel sulfonium-based zwitterions is another promising frontier. Computational studies have detailed the formation of an α-carboxylated ethyldimethylsulfonium zwitterion through the reaction of an ylide with CO2. arxiv.org The synthesis and isolation of such stable zwitterions could pave the way for new CO2 capture technologies. This process involves the chemisorption of CO2 by an ethyldimethylsulfonium ylide, which is a reactive intermediate formed from the corresponding sulfonium salt. arxiv.org

Furthermore, there is growing interest in synthesizing novel sulfonium-based ionic liquids and deep eutectic solvents (DESs) with tailored properties. This includes creating ether-functionalized sulfonium cations to produce ionic liquids with low viscosity and high conductivity. researchgate.net The ability to fine-tune the cation and anion allows for the design of solvents with optimal properties for specific processes, such as the extraction of nitrogen compounds from fuel. acs.orgum.edu.my

Potential for Novel Materials and Process Innovations

The future of ethyldimethylsulfonium chemistry is rich with potential for creating innovative materials and revolutionizing industrial processes. In the energy sector, ethyldimethylsulfonium-based ionic liquids continue to be explored as greener alternatives for extractive desulfurization (EDS) and hydro-denitrogenation (HDN) of fuels. acs.orgrsc.org Although challenges in efficiency exist, the low volatility and thermal stability of these ionic liquids make them attractive for developing more sustainable refinery processes compared to traditional hydrodesulfurization (HDS), which requires high temperatures, pressures, and hydrogen consumption. rsc.org

The most significant process innovation may come from its application in carbon capture and utilization (CCUS). The demonstrated ability of ethyldimethylsulfonium ylides to chemisorb CO2 opens the door for designing novel, regenerable solvents for post-combustion carbon capture. arxiv.org The resulting zwitterionic material, where the positive and negative charges are in close proximity, represents a fundamentally new type of CO2-captured product that could be more stable and easily handled. arxiv.org

In the field of medicine, the development of complex molecules like MS-247 highlights the potential of the ethyldimethylsulfonium cation as a key pharmacophore in targeted cancer therapeutics. nih.govsemanticscholar.org Its role as an alkylating agent that can be directed to specific DNA sites suggests that new, highly selective anticancer drugs could be designed. nih.govsemanticscholar.org This moves beyond using the cation in a simple salt and leverages its reactivity within a larger, targeted system. The continued exploration of sulfonium salts as precursors to ylides for engendering specific carbon-carbon bonds also holds broad promise in organic synthesis. arxiv.org

Q & A

Q. What are the established synthesis methods for ethyldimethylsulfonium salts, and how can purity be validated experimentally?

Ethyldimethylsulfonium salts are typically synthesized via alkylation of thioethers using alkyl halides or sulfonates under controlled conditions. For example, reacting dimethyl sulfide with ethylating agents like ethyl bromide in anhydrous solvents (e.g., dichloromethane) at reflux yields the sulfonium salt. Purity is validated using ¹H/¹³C NMR spectroscopy (e.g., characteristic downfield shifts for the sulfur-bound methyl groups at ~δ 3.0–3.5 ppm) and mass spectrometry (e.g., molecular ion peaks matching the expected m/z). Recrystallization in polar aprotic solvents (e.g., acetone) further ensures purity .

Q. How do spectroscopic techniques differentiate ethyldimethylsulfonium from structurally similar sulfonium compounds?

NMR spectroscopy is critical: the sulfur atom’s electronegativity causes distinct deshielding of adjacent protons. For ethyldimethylsulfonium, the ethyl group’s protons split into a quartet (J ~7 Hz) in ¹H NMR, while methyl groups attached to sulfur exhibit singlet peaks. X-ray crystallography can resolve steric and electronic effects by analyzing bond lengths and angles, distinguishing it from bulkier analogs like trialkylsulfonium salts .

Q. What are the primary reactivity patterns of ethyldimethylsulfonium salts in aqueous basic conditions?

Under basic conditions (e.g., NaOH), ethyldimethylsulfonium salts generate ylides, which react with carbonyl compounds to form epoxides via the Corey-Chaykovsky reaction . The mechanism involves deprotonation at the α-carbon, forming a nucleophilic ylide that attacks carbonyl groups. Reaction efficiency depends on base strength (e.g., aqueous vs. alcoholic NaOH) and solvent polarity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents) influence the reaction pathways of ethyldimethylsulfonium salts with aldehydes?

Electron-withdrawing substituents on the sulfonium salt (e.g., nitro groups) increase ylide stability but may divert reactions toward alternative pathways. For instance, p-nitrobenzyl sulfonium salts favor stilbene formation over epoxides due to carbene intermediates. Steric hindrance from bulky groups (e.g., aryl substituents) reduces ylide reactivity, necessitating computational modeling (DFT) to predict regioselectivity .

Q. What methodologies resolve contradictions in literature data regarding sulfonium salt reactivity?

Contradictions often arise from unaccounted variables (e.g., trace moisture, solvent purity). A systematic review approach (PRISMA guidelines) can integrate data across studies, while meta-regression identifies confounding factors (e.g., temperature, base concentration). Replicating key experiments under controlled conditions with high-purity reagents and standardized protocols minimizes discrepancies .

Q. How can computational chemistry model the electronic properties of ethyldimethylsulfonium ylides?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate ylide stability by analyzing charge distribution and frontier molecular orbitals (HOMO-LUMO gaps). Comparing computed NMR chemical shifts with experimental data validates models. This approach predicts reactivity trends, such as nucleophilicity variations in different solvents .

Q. What experimental designs optimize the synthesis of chiral epoxides using ethyldimethylsulfonium ylides?

Chiral induction requires asymmetric catalysts (e.g., chiral Lewis acids) or chiral auxiliaries attached to the carbonyl substrate. Design of Experiments (DoE) methodologies, such as factorial designs, test variables (e.g., catalyst loading, solvent dielectric constant) to maximize enantiomeric excess (ee). Analytical techniques like chiral HPLC or circular dichroism quantify stereochemical outcomes .

Methodological Considerations

  • Data Reproducibility : Document reaction conditions (e.g., humidity, stirring rate) meticulously to enable replication .
  • Literature Gaps : Use citation chaining (forward/backward searches) to identify understudied areas, such as photochemical activation of sulfonium ylides .
  • Interdisciplinary Approaches : Combine synthetic chemistry with computational tools to address mechanistic ambiguities .

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